Hidrocloruro de nimustina
Descripción general
Descripción
El hidrocloruro de nimustina es un compuesto de nitrosourea con una significativa actividad antineoplásica (anticancerígena). Se utiliza principalmente en el tratamiento de varios tipos de cáncer, incluidos los tumores cerebrales, el cáncer de pulmón, los cánceres gastrointestinales, los linfomas malignos y la leucemia . El this compound funciona alquilando y entrecruzamiento del ADN, lo que lleva a la fragmentación del ADN y a la inhibición de la síntesis de proteínas, causando en última instancia la muerte celular .
Aplicaciones Científicas De Investigación
El hidrocloruro de nimustina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de alquilación e interacciones con el ADN.
Biología: Se emplea en la investigación sobre mecanismos de daño y reparación del ADN.
Medicina: Se estudia extensamente por su potencial terapéutico en el tratamiento de varios tipos de cáncer.
Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antineoplásicas.
Mecanismo De Acción
El hidrocloruro de nimustina ejerce sus efectos principalmente a través de la alquilación y el entrecruzamiento del ADN. Este proceso lleva a la formación de aductos de ADN, que interfieren con la replicación y transcripción del ADN. El compuesto se dirige a las células cancerosas que se dividen rápidamente, causando fragmentación del ADN e inhibiendo la síntesis de proteínas, lo que lleva en última instancia a la muerte celular . Las vías moleculares involucradas incluyen la activación de mecanismos de respuesta al daño del ADN y la apoptosis .
Análisis Bioquímico
Biochemical Properties
Nimustine hydrochloride plays a significant role in biochemical reactions by alkylating and crosslinking DNA. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA itself, where nimustine hydrochloride forms covalent bonds with the DNA strands, leading to DNA fragmentation and inhibition of protein synthesis . Additionally, nimustine hydrochloride has been shown to interact with enzymes involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
Nimustine hydrochloride exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces DNA damage, leading to cell cycle arrest and apoptosis. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, nimustine hydrochloride has been observed to inhibit the secretion of transforming growth factor-β1 (TGF-β1) and reduce the expression of Fas, a cell surface receptor involved in apoptosis . These effects contribute to the compound’s ability to suppress tumor growth and promote cancer cell death.
Molecular Mechanism
The molecular mechanism of nimustine hydrochloride involves its ability to alkylate DNA, forming O6-chloroethylguanine adducts as a minor DNA lesion . This alkylation leads to the formation of DNA inter-strand cross-links, which block DNA replication and transcription, ultimately resulting in cell death . Nimustine hydrochloride also induces double-stranded DNA breaks, further contributing to its cytotoxic effects . The compound’s interaction with DNA is primarily driven by hydrophobic interactions within the DNA major groove pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nimustine hydrochloride change over time. The compound exhibits stability and retains its cytotoxic effects for extended periods. Studies have shown that nimustine hydrochloride remains active at the delivery site for over 24 hours, allowing for sustained therapeutic effects . Long-term effects observed in in vitro and in vivo studies include persistent DNA damage, inhibition of cell proliferation, and induction of apoptosis . These temporal effects highlight the compound’s potential for prolonged anti-tumor activity.
Dosage Effects in Animal Models
The effects of nimustine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, nimustine hydrochloride can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . Threshold effects observed in these studies indicate that careful dosage optimization is crucial to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Nimustine hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic degradation . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These metabolic pathways influence the compound’s pharmacokinetics and contribute to its overall therapeutic effects. Additionally, nimustine hydrochloride’s metabolism can affect metabolic flux and alter metabolite levels within the body .
Transport and Distribution
Nimustine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach brain tumors effectively . Within cells, nimustine hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues contribute to its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of nimustine hydrochloride plays a crucial role in its activity and function. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Nimustine hydrochloride’s targeting signals and post-translational modifications direct it to specific compartments within the cell, enhancing its ability to induce DNA damage and inhibit cell proliferation . This subcellular localization is essential for the compound’s effectiveness in treating brain tumors.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de nimustina se sintetiza a través de un proceso químico de múltiples pasos. La síntesis generalmente implica la reacción de 1-(2-cloroetil)-3-ciclohexil-1-nitrosourea con 4-amino-2-metil-5-pirimidinmetanol en condiciones controladas para formar el compuesto deseado . Las condiciones de reacción a menudo incluyen temperaturas específicas, disolventes y catalizadores para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final. El compuesto suele producirse en instalaciones especializadas equipadas para manejar productos químicos peligrosos y mantener altos estándares de limpieza y seguridad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de nimustina experimenta varios tipos de reacciones químicas, que incluyen:
Alquilación: Puede alquilatar el ADN, lo que lleva al entrecruzamiento y fragmentación.
Hidrólisis: El compuesto puede hidrolizarse en ciertas condiciones, afectando su estabilidad y actividad.
Oxidación y Reducción: Estas reacciones pueden modificar la estructura del compuesto e influir en sus propiedades farmacológicas.
Reactivos y Condiciones Comunes:
Alquilación: Generalmente implica el uso de agentes alquilantes bajo un pH y temperatura controlados.
Hidrólisis: A menudo ocurre en soluciones acuosas, influenciadas por el pH y la temperatura.
Oxidación y Reducción: Estas reacciones pueden requerir agentes oxidantes o reductores específicos y condiciones ambientales controladas.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios aductos y fragmentos de ADN, que son cruciales para la actividad antineoplásica del compuesto .
Comparación Con Compuestos Similares
El hidrocloruro de nimustina es parte de la clase de compuestos de nitrosourea, que incluye otros agentes similares como la carmustina, la lomustina y la fotemustina. En comparación con estos compuestos, el this compound es único en sus propiedades alquilantes específicas y su capacidad para cruzar la barrera hematoencefálica, lo que lo hace particularmente efectivo contra los tumores cerebrales . Otros compuestos similares incluyen:
Carmustina: Otra nitrosourea con propiedades de alquilación del ADN similares pero con diferente farmacocinética.
Lomustina: Conocida por su uso en el tratamiento de tumores cerebrales y linfoma de Hodgkin.
Fotemustina: Se utiliza principalmente en el tratamiento del melanoma metastásico y las metástasis cerebrales.
El this compound destaca por su estructura química específica y su amplio espectro de actividad antineoplásica, lo que lo convierte en un compuesto valioso en la terapia del cáncer .
Propiedades
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKNHGAPDCYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204185 | |
Record name | Nimustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-38-6, 52208-23-8 | |
Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimustine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimustine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimustine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nimustine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMUSTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nimustine hydrochloride exert its anticancer effects?
A1: [] Nimustine hydrochloride is a prodrug of chloroethylnitrosourea (CENU). It acts as an alkylating agent, primarily targeting DNA. [, , ] ACNU forms chloroethyl adducts with DNA bases, leading to DNA crosslinking and strand breaks. [, ] This disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in tumor cells. [, , ]
Q2: Does Nimustine hydrochloride specifically target tumor cells?
A2: While ACNU primarily targets rapidly dividing cells, including tumor cells, it can also affect other rapidly dividing cells in the body, such as those in the bone marrow, leading to side effects like myelosuppression. [, , , , ]
Q3: What is the role of neural crest cells in ACNU-induced teratogenicity?
A3: Studies in chick embryos demonstrate that ACNU induces persistent truncus arteriosus, a severe cardiovascular anomaly. [] This effect is linked to the death of neural crest cells, which play a crucial role in cardiovascular development. [] ACNU appears to interfere with neural crest cell survival, ultimately disrupting normal heart formation. []
Q4: What is the molecular formula and weight of Nimustine hydrochloride?
A4: The molecular formula of Nimustine hydrochloride is C9H14ClN6O2+·Cl-. Its molecular weight is 303.17 g/mol. []
Q5: What spectroscopic data is available for Nimustine hydrochloride?
A5: The crystal structure of Nimustine hydrochloride has been determined using X-ray powder diffraction. [] Additionally, solid-state NMR spectroscopy has been employed to confirm the protonation site within the molecule. []
Q6: Is there information available about the material compatibility of ACNU?
A6: The provided research papers primarily focus on the biological activity and clinical applications of ACNU. Information regarding its material compatibility is limited.
Q7: Does Nimustine hydrochloride exhibit any catalytic properties?
A7: Nimustine hydrochloride primarily functions as an alkylating agent, specifically targeting DNA. There is no evidence suggesting any catalytic properties for this compound.
Q8: Have any computational studies been conducted on Nimustine hydrochloride?
A8: While computational methods are valuable for drug discovery and development, the provided research papers predominantly focus on experimental investigations of ACNU. Information regarding specific computational studies is limited.
Q9: How does the structure of Nimustine hydrochloride contribute to its activity?
A9: The chloroethyl group in ACNU's structure is crucial for its alkylating activity. [, , ] This group allows ACNU to form covalent bonds with DNA, leading to the formation of DNA adducts and ultimately cell death. [, , ] Modifications to this group are likely to influence its anticancer activity.
Q10: What are the SHE regulations regarding the handling and disposal of ACNU?
A10: Specific SHE regulations regarding ACNU are not extensively discussed in the provided research papers. As a potent cytotoxic agent, appropriate safety protocols for handling and disposal should be followed in accordance with relevant guidelines and regulations.
Q11: What is the pharmacokinetic profile of Nimustine hydrochloride?
A11: ACNU is typically administered intravenously, and it is rapidly metabolized and excreted. [] Following intravenous administration, ACNU demonstrates a short half-life, with most of the drug being eliminated within 3 hours. [] This rapid clearance necessitates careful dose optimization for therapeutic efficacy.
Q12: How is the distribution of ACNU within the brain monitored during CED?
A12: During convection-enhanced delivery (CED), real-time monitoring of ACNU distribution in the brain is achieved by co-infusing it with gadodiamide, a contrast agent detectable by magnetic resonance imaging (MRI). [] This technique allows for precise visualization of drug delivery, ensuring targeted treatment while minimizing exposure to surrounding healthy brain tissue. []
Q13: What cell lines have been used to study the in vitro efficacy of ACNU?
A13: ACNU's efficacy has been evaluated in vitro using various human cancer cell lines, including:
Q14: What animal models have been employed to study ACNU's in vivo efficacy?
A14: Researchers have utilized several animal models to investigate ACNU's in vivo efficacy, including:
- Mice bearing solid FM3A tumors []
- Rats with meningeal carcinomatosis induced by Walker 256 carcinosarcoma []
- Mice with radiation-induced lung injury []
- Chick embryos for studying teratogenicity []
- Non-human primates for evaluating CED safety and feasibility []
Q15: What are the findings from clinical trials on Nimustine hydrochloride?
A15: Clinical trials indicate that ACNU, often in combination with radiotherapy and other chemotherapeutic agents, demonstrates efficacy against various cancers, including:
- Glioblastoma [, , , , ]
- Anaplastic astrocytoma [, ]
- Brainstem glioma [, , ]
- Spinal cord high-grade glioma [, ]
- Malignant melanoma [, , , , , ]
Q16: What are the main toxicities associated with Nimustine hydrochloride treatment?
A16: Myelosuppression, characterized by a decrease in blood cell counts, is a significant dose-limiting toxicity of ACNU. [, , , , , ] Other reported side effects include nausea, vomiting, and pulmonary complications. [, , , ]
Q17: What is convection-enhanced delivery (CED), and how is it used with ACNU?
A17: CED is a drug delivery technique that utilizes a pressure gradient to deliver therapeutic agents directly into the brain parenchyma, bypassing the blood-brain barrier. [, , , , , ] This method enhances drug distribution within the brain tumor and minimizes systemic exposure. [, , , , , ] CED of ACNU has shown promise in treating gliomas, particularly those located in the brainstem and spinal cord, where conventional delivery methods are challenging. [, , , , , ]
Q18: Are there other drug delivery strategies being explored for ACNU?
A18: Research highlights the use of Lipiodol, an oil-based medium, for formulating ACNU into a suspension for local administration. [] This approach aims to achieve targeted drug delivery and improve therapeutic outcomes. []
Q19: Are there any known biomarkers to predict ACNU efficacy or toxicity?
A19: While identifying biomarkers predictive of ACNU efficacy and toxicity is crucial, the provided research papers primarily focus on ACNU's mechanism of action, preclinical evaluation, and clinical applications. Information regarding specific biomarkers is limited.
Q20: How is Nimustine hydrochloride quantified in biological samples?
A20: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying ACNU concentrations in biological samples, such as mouse brain homogenates. [] This method enables researchers to study ACNU's pharmacokinetics and distribution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.